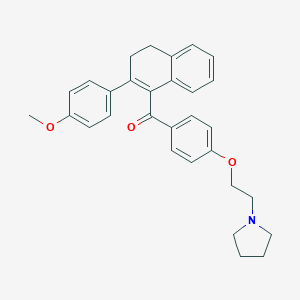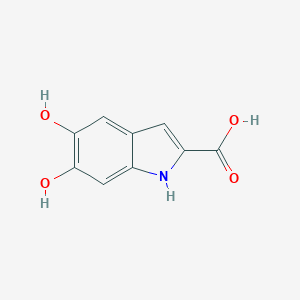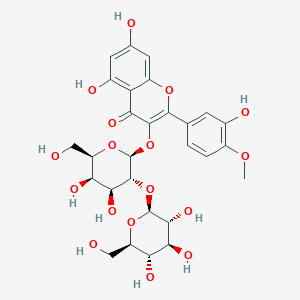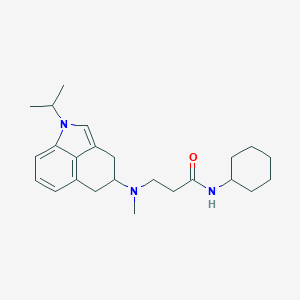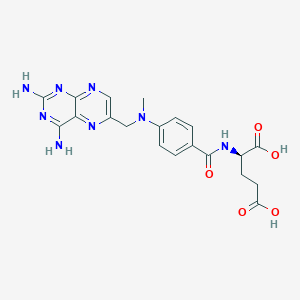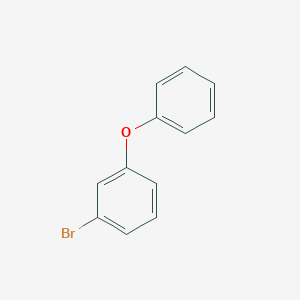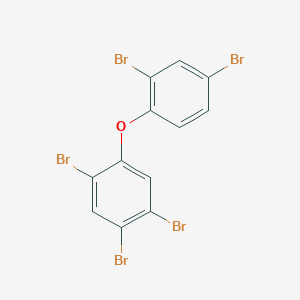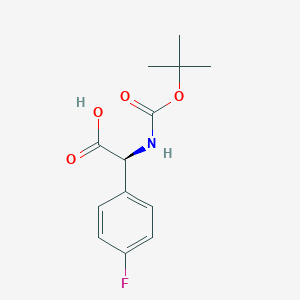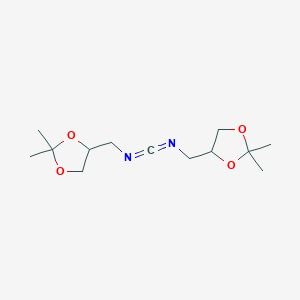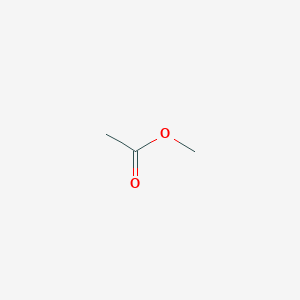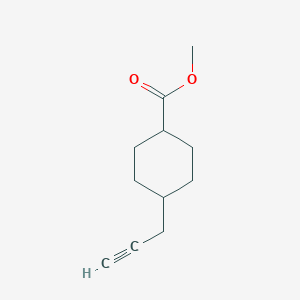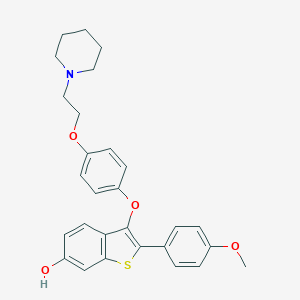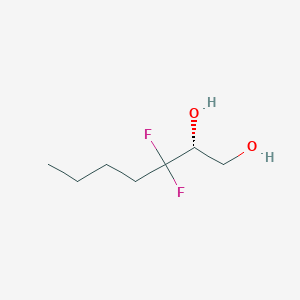![molecular formula C19H23NO B129755 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine CAS No. 147664-41-3](/img/structure/B129755.png)
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine, also known as BPEP, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. BPEP is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders, including fragile X syndrome, Parkinson's disease, and schizophrenia.
作用機序
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine is a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 signaling has been implicated in various physiological processes, including synaptic plasticity, learning, and memory. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine binds to the allosteric site of mGluR5, preventing the receptor from activating downstream signaling pathways. This results in a reduction in the activity of mGluR5 and a decrease in the release of glutamate, which is the primary excitatory neurotransmitter in the brain.
生化学的および生理学的効果
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been shown to have several biochemical and physiological effects. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine reduces the activity of mGluR5, which leads to a decrease in the release of glutamate. This can result in a reduction in synaptic plasticity and an improvement in cognitive function. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has also been shown to protect dopaminergic neurons in animal models of Parkinson's disease, which suggests that it may have neuroprotective effects.
実験室実験の利点と制限
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has several advantages for lab experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain and use in experiments. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine is also a selective antagonist for mGluR5, which allows researchers to study the specific effects of mGluR5 signaling. However, 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in experiments. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine also has a short half-life in vivo, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials. Additionally, the development of new methods for administering 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine, such as nanoparticles or liposomes, could improve its effectiveness in experiments. Overall, the study of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has the potential to provide valuable insights into the role of mGluR5 signaling in neurological disorders and to lead to the development of new treatments for these disorders.
合成法
The synthesis of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine involves a multistep process that starts with the reaction of 4-bromobenzyl alcohol with 2-(pyrrolidin-1-yl)ethanol to form 4-benzylphenoxyethylpyrrolidine. The intermediate is then treated with trifluoroacetic acid to remove the benzyl protecting group, resulting in the formation of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine. The synthesis method is well-established and has been reported in several research articles.
科学的研究の応用
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential therapeutic applications in various neurological disorders. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. It has been shown that mGluR5 signaling is elevated in fragile X syndrome, and 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been shown to improve behavioral symptoms in animal models of fragile X syndrome. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has also been investigated as a potential treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been shown to protect dopaminergic neurons and improve motor function in animal models of Parkinson's disease. Furthermore, 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been studied as a potential treatment for schizophrenia, a mental disorder characterized by delusions and hallucinations. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been shown to improve cognitive function and reduce the symptoms of schizophrenia in animal models.
特性
CAS番号 |
147664-41-3 |
|---|---|
製品名 |
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine |
分子式 |
C19H23NO |
分子量 |
281.4 g/mol |
IUPAC名 |
1-[2-(4-benzylphenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C19H23NO/c1-2-6-17(7-3-1)16-18-8-10-19(11-9-18)21-15-14-20-12-4-5-13-20/h1-3,6-11H,4-5,12-16H2 |
InChIキー |
JQTXWEHBUDESJC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3 |
正規SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3 |
その他のCAS番号 |
147664-41-3 |
同義語 |
pyrolidino-BPE pyrrolidino-benzylphenoxyethanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



